MePPEP

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von MEPPEP umfasst mehrere Schritte. Das Ausgangsmaterial, Desmethyl-MEPPEP, wird mit [11C]Jodmethan in Gegenwart von N,N-Dimethylformamid und Tetrabutylammoniumhydroxid als Base umgesetzt. Das Reaktionsgemisch wird dann mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um das Endprodukt zu erhalten . Industrielle Produktionsmethoden umfassen die Verwendung von Zyklotronen zur Herstellung des radioaktiven [11C]Kohlendioxids, das dann zur Synthese von [11C]this compound verwendet wird .

Analyse Chemischer Reaktionen

MEPPEP durchläuft verschiedene Arten chemischer Reaktionen, darunter Radiomarkierung und Reinigung. Der Radiomarkierungsprozess umfasst die Einarbeitung des radioaktiven Isotops [11C] in die Verbindung. Häufig verwendete Reagenzien in diesen Reaktionen sind [11C]Jodmethan, N,N-Dimethylformamid und Tetrabutylammoniumhydroxid . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist das radiomarkierte this compound, das dann mittels HPLC gereinigt wird .

Wissenschaftliche Forschungsanwendungen

Key Applications

- Imaging Cannabinoid Receptors : MePPEP is primarily used to visualize CB1 receptors, which are implicated in various neurological and psychiatric conditions. Its high brain uptake allows for detailed imaging of receptor distribution patterns .

- Quantification of Receptor Density : Studies have demonstrated that this compound can quantify CB1 receptor availability using compartmental modeling techniques. This quantification is crucial for understanding receptor dynamics in health and disease .

- Exploration of Neuropsychiatric Disorders : Recent studies employing this compound have linked variations in CB1 receptor levels to cognitive functioning and symptom severity in patients with psychiatric disorders, such as schizophrenia and affective disorders .

Case Study 1: Quantification in Healthy Subjects

In a study involving 17 healthy subjects, this compound was administered to assess its ability to quantify CB1 receptors using PET scans. The results indicated high uptake levels, particularly in the putamen region, demonstrating the compound's efficacy in measuring receptor density accurately .

Case Study 2: Neuropsychiatric Implications

Another significant study examined the relationship between CB1 receptor levels measured by this compound and cognitive functioning among patients receiving psychiatric intervention. Findings revealed that lower receptor availability correlated with greater symptom severity, underscoring the potential of this compound in clinical settings .

Wirkmechanismus

MEPPEP exerts its effects by binding reversibly and with high specificity to cannabinoid CB1 receptors in the brain. The binding of this compound to these receptors allows for the visualization and quantification of CB1 receptor distribution using PET imaging . The molecular targets involved in this process are the CB1 receptors, which are widely distributed in regions such as the striatum, cerebellum, thalamus, and pons .

Vergleich Mit ähnlichen Verbindungen

MEPPEP ähnelt anderen PET-Radioliganden, die zur bildgebenden Darstellung von CB1-Rezeptoren verwendet werden, wie z. B. 18F-FMPEP-d2. Beide Verbindungen weisen eine hohe Gehirnaufnahme auf und liefern ein hohes spezifisches Signal an CB1-Rezeptoren . this compound hat eine kürzere Halbwertszeit als 18F-FMPEP-d2, was seine Nützlichkeit in bestimmten Bildgebungsstudien beeinflussen kann . Andere ähnliche Verbindungen umfassen 11C-Fthis compound und 18F-FEPEP, die hinsichtlich ihres potenziellen Einsatzes in der bildgebenden Darstellung von CB1-Rezeptoren untersucht wurden .

Biologische Aktivität

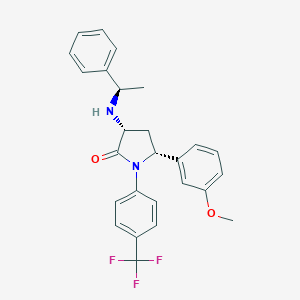

MePPEP, or [(3R,5R)-5-(3-methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one], is a radioligand developed primarily for imaging cannabinoid CB1 receptors using positron emission tomography (PET). This compound has garnered attention due to its high affinity for CB1 receptors, its pharmacological properties, and its implications in neuropsychiatric research. This article delves into the biological activity of this compound, supported by various studies and findings.

This compound is characterized by:

- High Affinity : Kb value of 0.574 ± 0.207 nM for human CB1 receptors, indicating strong binding capability.

- Lipophilicity : LogD7.4 measured at 4.8, suggesting good membrane permeability which is crucial for brain uptake.

- Receptor Specificity : Significantly higher affinity for CB1 compared to CB2 receptors (363 ± 87.4 nM) .

Brain Uptake and Distribution

Research shows that following intravenous injection of [^11C]this compound:

- Rapid Brain Uptake : Peak brain activity reached almost 600% standardized uptake value (SUV) within 10–20 minutes post-injection, particularly in the cerebellum and striatum, regions known for high CB1 receptor density .

- Regional Variability : The distribution of radioactivity was consistent with known CB1 receptor localization, with lower uptake in areas like the thalamus and pons .

Pharmacological Displacement Studies

In studies utilizing pharmacological agents:

- Inverse Agonist Activity : Rimonabant, an inverse agonist, displaced over 90% of this compound binding in the brain, confirming the specificity of this compound for CB1 receptors .

- Agonist Interaction : Direct acting agonists did not significantly displace this compound binding, suggesting that this compound may bind to non-overlapping sites compared to agonists .

Metabolism and Clearance

This compound exhibits rapid clearance from plasma:

- Plasma Activity Dynamics : The concentration of unchanged [^11C]this compound in plasma peaked at about 1 minute and decreased significantly within 10 minutes post-injection .

- Radiometabolite Profiles : At the end of studies, radiometabolites accounted for approximately 13% of total radioactivity in the brain, indicating some metabolic processing while maintaining a majority as the parent compound .

Case Studies

A notable study involved neuroimaging in nonhuman primates:

- Study Design : The study assessed the kinetics of this compound uptake and confirmed its utility as a PET radioligand for visualizing CB1 receptors.

- Findings : High specific signals were obtained in regions with dense CB1 receptor populations, validating its application in understanding neuropsychiatric disorders related to cannabinoid signaling .

Implications for Neuropsychiatric Research

The ability to visualize CB1 receptors using this compound has significant implications:

- Understanding Disorders : Insights into how dysregulation of the endocannabinoid system contributes to conditions like schizophrenia and obesity have emerged from studies utilizing this compound .

- Potential Therapeutic Targets : The findings support further exploration into selective CB1 antagonists as potential treatments for metabolic disorders associated with psychosis.

Summary Table of Findings

| Parameter | Value/Description |

|---|---|

| Chemical Structure | [(3R,5R)-5-(3-methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one] |

| Kb (CB1) | 0.574 ± 0.207 nM |

| LogD7.4 | 4.8 |

| Peak Brain Uptake | ~600% SUV within 10–20 min |

| Displacement by Rimonabant | >90% displacement |

| Radiometabolites | ~13% of total radioactivity in brain |

Eigenschaften

IUPAC Name |

(3R,5R)-5-(3-methoxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F3N2O2/c1-17(18-7-4-3-5-8-18)30-23-16-24(19-9-6-10-22(15-19)33-2)31(25(23)32)21-13-11-20(12-14-21)26(27,28)29/h3-15,17,23-24,30H,16H2,1-2H3/t17-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTDWRQYMMIHHK-UOKFIYJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CC(N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N[C@@H]2C[C@@H](N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147419 | |

| Record name | MEPPEP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059188-74-7 | |

| Record name | MEPPEP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059188747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEPPEP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPPEP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JL4MD0N76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.